1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone
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Overview
Description
1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents under suitable conditions.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate.
Scientific Research Applications
1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
1-{5-Chloro-2H,3H-pyrrolo[2,3-b]pyridin-1-yl}ethanone is unique due to its specific structure and biological activity. Similar compounds include:
5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: Another pyrrolo[2,3-b]pyridine derivative with different substituents.
1-tert-butyl-3-((5-chloro-2-(chloromethyl)pyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2-one: A compound with similar core structure but different functional groups.
These compounds share structural similarities but differ in their substituents and, consequently, their biological activities and applications.
Properties
IUPAC Name |
1-(5-chloro-2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(13)12-3-2-7-4-8(10)5-11-9(7)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIOEQSFJVJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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